molecular formula C11H6F6O2 B1625464 4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione CAS No. 64287-12-3

4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione

Cat. No.: B1625464
CAS No.: 64287-12-3
M. Wt: 284.15 g/mol
InChI Key: JLZLYBNAGVVUJQ-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione is a fluorinated organic compound that belongs to the class of β-diketones. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione typically involves the reaction of pentafluoroiodoethane with allyl alcohol in the presence of a catalyst such as iron acetylacetonate and 6,6’-dimethyl-2,2’-bipyridine. The reaction is carried out under an inert gas atmosphere at room temperature for 0.5 hours, followed by the addition of cesium carbonate and triisopropylsilane. The mixture is then heated to 80°C and reacted for 24 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can interact with enzymes and other proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5,5-Pentafluoro-1-pentanol: A related compound with similar fluorinated structure but different functional groups.

    4,4,5,5,5-Pentafluoro-1-pentanethiol: Another fluorinated compound with a thiol group instead of a diketone.

Uniqueness

4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione is unique due to the presence of both fluorine atoms and a phenyl group, which impart distinct chemical properties. This combination makes it particularly useful in applications requiring high reactivity and stability.

Properties

IUPAC Name

4,4,5,5,5-pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F6O2/c12-7-3-1-6(2-4-7)8(18)5-9(19)10(13,14)11(15,16)17/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZLYBNAGVVUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C(C(F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502131
Record name 4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64287-12-3
Record name 4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)-1,3-pentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64287-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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